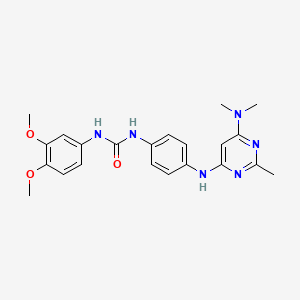![molecular formula C23H30N2O2 B11329171 2-(2,6-dimethylphenoxy)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B11329171.png)
2-(2,6-dimethylphenoxy)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,6-dimethylphenoxy)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide is a synthetic organic compound It is characterized by the presence of a phenoxy group, a pyrrolidine ring, and an acetamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dimethylphenoxy)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The starting material, 2,6-dimethylphenol, is reacted with an appropriate halogenating agent to form 2,6-dimethylphenoxy halide.
Amide Formation: The phenoxy intermediate is then reacted with 2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethylamine under amide coupling conditions, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl rings.
Reduction: Reduction reactions might target the amide group, converting it to an amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxy derivatives.
科学研究应用
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new materials or pharmaceuticals.
Biology
In biological research, it might be explored for its potential as a ligand in receptor studies or as a probe in biochemical assays.
Medicine
Industry
In the industrial sector, the compound could be used in the synthesis of polymers or as an intermediate in the production of agrochemicals.
作用机制
The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific receptors or enzymes, modulating their activity. The phenoxy and pyrrolidine groups could play a role in binding to the target site, while the acetamide moiety might influence the compound’s pharmacokinetic properties.
相似化合物的比较
Similar Compounds
- 2-(2,6-dimethylphenoxy)-N-[2-(4-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide
- 2-(2,6-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide
Uniqueness
The unique combination of the phenoxy, pyrrolidine, and acetamide groups in 2-(2,6-dimethylphenoxy)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide might confer specific properties, such as enhanced binding affinity or selectivity for certain biological targets, compared to similar compounds.
属性
分子式 |
C23H30N2O2 |
|---|---|
分子量 |
366.5 g/mol |
IUPAC 名称 |
2-(2,6-dimethylphenoxy)-N-[2-(4-methylphenyl)-2-pyrrolidin-1-ylethyl]acetamide |
InChI |
InChI=1S/C23H30N2O2/c1-17-9-11-20(12-10-17)21(25-13-4-5-14-25)15-24-22(26)16-27-23-18(2)7-6-8-19(23)3/h6-12,21H,4-5,13-16H2,1-3H3,(H,24,26) |
InChI 键 |
BUCWASZDXZOMKJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(CNC(=O)COC2=C(C=CC=C2C)C)N3CCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-bromo-N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide](/img/structure/B11329106.png)
![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-nitrobenzamide](/img/structure/B11329112.png)
![N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]butanamide](/img/structure/B11329123.png)
![7-benzyl-2-(2-bromophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11329124.png)
![1-cyclohexyl-4-(propan-2-ylsulfanyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11329131.png)

![2-bromo-N-[4-(dimethylamino)benzyl]-N-(pyridin-2-yl)benzamide](/img/structure/B11329145.png)
![3-chloro-6-methyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzothiophene-2-carboxamide](/img/structure/B11329159.png)
![5-(4-methylphenyl)-3-(2-morpholin-4-ylethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11329160.png)
![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide](/img/structure/B11329163.png)
![4-[4-(3-Bromobenzoyl)piperazin-1-yl]-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine](/img/structure/B11329164.png)

![1-[(4-fluorobenzyl)sulfonyl]-N-[4-(prop-2-en-1-yloxy)phenyl]piperidine-4-carboxamide](/img/structure/B11329172.png)
![1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11329173.png)
